
1,4-Bis(cyclopropylcarbonyl)-2,5-dimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYCLOPROPYL[4-(CYCLOPROPYLCARBONYL)-2,5-DIMETHYLPIPERAZINO]METHANONE is a complex organic compound that features a cyclopropyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOPROPYL[4-(CYCLOPROPYLCARBONYL)-2,5-DIMETHYLPIPERAZINO]METHANONE typically involves multiple steps. One common method starts with the preparation of cyclopropanecarbonyl chloride, which is then reacted with piperazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps like distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
CYCLOPROPYL[4-(CYCLOPROPYLCARBONYL)-2,5-DIMETHYLPIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
CYCLOPROPYL[4-(CYCLOPROPYLCARBONYL)-2,5-DIMETHYLPIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of CYCLOPROPYL[4-(CYCLOPROPYLCARBONYL)-2,5-DIMETHYLPIPERAZINO]METHANONE involves its interaction with specific molecular targets. The cyclopropyl group and piperazine ring allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylcarbonyl chloride: A precursor in the synthesis of the target compound.
Cyclopropylpiperazine: Shares the piperazine ring structure but lacks the cyclopropylcarbonyl group.
Uniqueness
CYCLOPROPYL[4-(CYCLOPROPYLCARBONYL)-2,5-DIMETHYLPIPERAZINO]METHANONE is unique due to its combination of a cyclopropyl group and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
[4-(cyclopropanecarbonyl)-2,5-dimethylpiperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C14H22N2O2/c1-9-7-16(14(18)12-5-6-12)10(2)8-15(9)13(17)11-3-4-11/h9-12H,3-8H2,1-2H3 |
InChI Key |
KUDWOAQTUJICJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2CC2)C)C(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.